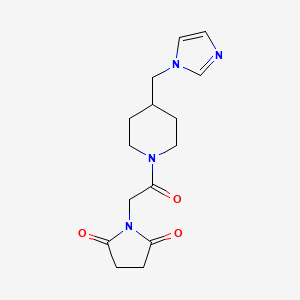

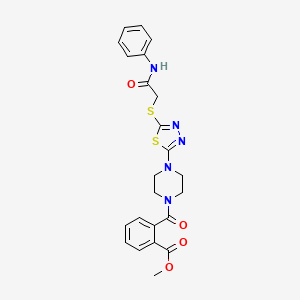

![molecular formula C5H6N2O2S B2865861 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2309462-41-5](/img/structure/B2865861.png)

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile” is a chemical compound. The IUPAC name for this compound is "2-thia-1-azabicyclo [2.1.1]hexane-4-carbonitrile 2,2-dioxide" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C5H6N2O2S/c6-1-5-2-7 (3-5)10 (8,9)4-5/h2-4H2" . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I have access to .科学的研究の応用

Reductive Decyanation and Conformational Studies

Studies have explored the reductive decyanation of N-protected azabicyclohexanecarbonitriles, revealing insights into reaction mechanisms and conformational properties of these compounds. For instance, the cyano moiety in certain dibenzylamino-azabicyclohexanecarbonitriles can be reductively removed, leading to products with retained or inverted configurations depending on the reaction conditions. This process is valuable for synthesizing azabicycloheptane diamines, contributing to the understanding of the solid-state conformation of azabicyclohexane skeletons through X-ray structural analysis (Vilsmaier, Milch, & Bergsträsser, 1998).

Synthesis of Fused Heterocyclic Compounds

Another area of application is the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, showcasing the versatility of azabicyclic compounds as intermediates in organic synthesis. These synthesized compounds, characterized by various spectroscopic methods, have been investigated for their antioxidant activities, highlighting the potential of azabicyclic compounds in developing new antioxidants (Salem, Farhat, Errayes, & Madkour, 2015).

Conformational Locking for Biological Activities

Research into bicyclohexane and its heteroanalogues containing nitrogen, oxygen, or sulfur atoms reveals their significance as conformationally locked analogues of nucleoside building blocks. These compounds, including methanoproline and 3-azabicyclohexylamine derivatives, have diverse biological activities. They serve as intermediates in natural compound synthesis and as constituents of bioactive compounds, novel materials, and catalysts. This highlights the structural and functional versatility of azabicyclohexane derivatives in medicinal chemistry and materials science (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Applications in Synthesis of Carbapenem Nuclei

The azabicyclohexane derivatives have been utilized as building blocks for the synthesis of carbapenem nuclei, critical in the development of antibiotics. Through innovative synthetic routes, researchers have created compounds that react with alcohols or thiols, demonstrating the utility of azabicyclohexane derivatives in synthesizing pharmacologically important molecules (Katagiri, Sato, Saikawa, Sakamoto, Muto, & Kaneko, 1985).

Safety and Hazards

将来の方向性

As for future directions, it’s hard to predict without specific context. The compound could be of interest in various fields such as medicinal chemistry, materials science, or environmental science. Its utility would depend on its properties and how they fit with the requirements of a particular application .

特性

IUPAC Name |

2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-5-2-7(3-5)10(8,9)4-5/h2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBDJQUCQHTQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1S(=O)(=O)C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

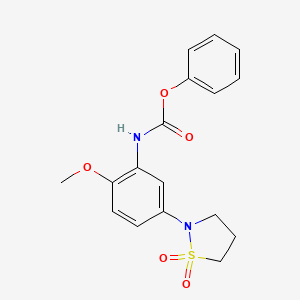

![1-allyl-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2865778.png)

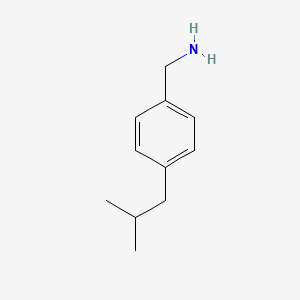

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2865779.png)

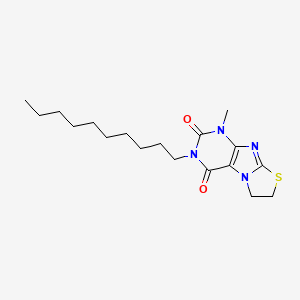

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2865781.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2865782.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2865785.png)

![2-(4-Fluorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2865789.png)

![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)

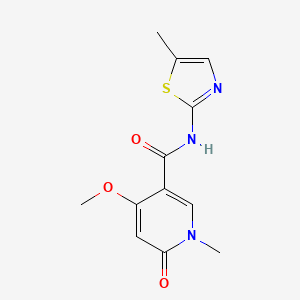

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2865799.png)